Bismuth 2-ethylhexanoate
Description
Contextualization of Organobismuth Compounds in Modern Chemistry
Organobismuth compounds, which feature a carbon-to-bismuth chemical bond, are a growing field of interest in organometallic chemistry. nih.govresearchgate.net Bismuth's low cost, low toxicity, and low radioactivity make it an attractive, environmentally friendly alternative to other heavy metals. nih.govmagtech.com.cn These compounds have found applications in organic synthesis, catalysis, and materials science. nih.govmagtech.com.cn
Despite their potential, the development of organobismuth chemistry has been slower than that of other main group metals, primarily due to the instability of the bismuth-carbon bond. nih.gov However, recent research has led to the synthesis of more stable organobismuth compounds, expanding their practical applications. nih.gov Organobismuth reagents are now used in various chemical reactions, including arylations, which are crucial for creating complex organic molecules. nih.govresearchgate.net The unique properties of organobismuth compounds, such as their ability to act as both Lewis acids and bases, contribute to their versatility in catalysis. nih.govresearchgate.net
Historical Trajectory and Seminal Academic Investigations of Bismuth 2-Ethylhexanoate (B8288628)
Bismuth 2-ethylhexanoate, also known as bismuth octoate, is identified by the CAS Registry Number 67874-71-9. smolecule.com The study of organobismuth compounds dates back further, with early work laying the groundwork for understanding their synthesis and reactivity. acs.org A significant area of investigation has been their use as catalysts. For instance, a 2005 study compared the effectiveness of bismuth(III) hexanoate (B1226103) and tin(II) 2-ethylhexanoate in the copolymerization of ε-caprolactone and l-lactide, finding that the bismuth catalyst produced random copolymers, which can be advantageous for creating materials with specific properties. acs.orgresearchgate.net This research highlighted the potential of bismuth carboxylates as less toxic alternatives to traditional tin-based catalysts for producing biomedical polyesters. acs.orgresearchgate.net
Another key area of research has been in the polyurethane industry. Patents from the mid-1980s describe the use of bismuth(III) tricarboxylates, such as this compound and bismuth neodecanoate, as highly active and selective catalysts for the urethanization reaction. google.com While effective, these early catalysts were sensitive to moisture, leading to deactivation. google.com Subsequent research has focused on stabilizing these bismuth catalysts to improve their storage stability and maintain their catalytic activity. google.com
Current Research Landscape and Future Perspectives for this compound
The current research landscape for this compound is vibrant, with a strong focus on its catalytic applications, particularly in the production of polyurethanes. americanelements.comchemicalbook.complastribution.co.uk It is recognized as an environmentally benign alternative to more toxic catalysts based on lead, mercury, and tin. shepchem.combdmaee.net Researchers are exploring its use in both one- and two-component polyurethane systems for ambient or heat-cured applications. shepchem.comshepchem.com
A significant advantage of this compound is its ability to accelerate the reaction between isocyanates and polyols without promoting undesirable side reactions. shepchem.comshepchem.com This selectivity leads to higher quality polyurethane products. google.com Current studies are also investigating the structure of bismuth carboxylates, revealing that they can form clusters that influence their viscosity and reactivity. shepchem.comshepchem.comshepchem.com
Future research is expected to focus on further optimizing the performance of bismuth catalysts, including improving their hydrolytic stability and exploring their use in emerging applications like HFO-based polyurethane spray foam systems. google.comshepchem.com The development of new organobismuth compounds with tailored properties continues to be an active area of investigation, promising new and improved catalysts for a wide range of chemical transformations. rsc.org
Chemical and Physical Properties
This compound is an organometallic compound with the chemical formula Bi(C₈H₁₅O₂)₃. ontosight.ai It is the bismuth salt of 2-ethylhexanoic acid and typically exists as a viscous liquid that is not miscible with water. smolecule.comchemicalbook.com Its hydrophobic nature, due to the long alkyl chains of the 2-ethylhexanoate ligands, makes it soluble in organic solvents. smolecule.com
| Property | Value |
| Molecular Formula | C₂₄H₄₅BiO₆ thermofisher.comalfa-chemistry.com |
| Molecular Weight | 638.61 g/mol smolecule.comalfa-chemistry.com |
| Appearance | Liquid alfa-chemistry.com |
| Density | 1.28 g/cm³ alfa-chemistry.com |
| Flash Point | 72 °C alfa-chemistry.com |
| Water Solubility | Not miscible chemicalbook.comchemdad.com |
| CAS Number | 67874-71-9 thermofisher.comalfa-chemistry.com |
This table summarizes the key physical and chemical properties of this compound.
Synthesis and Manufacturing
Several methods are used for the synthesis of this compound. One common method is the direct reaction of bismuth oxide with 2-ethylhexanoic acid. ontosight.ai Another approach involves an electrochemical synthesis where a solution containing 2-ethylhexanoic acid and a bismuth salt is electrolyzed, which can result in high yields and purity. smolecule.com The compound can also be produced through the reaction of 2-ethylhexanoic acid with bismuth hydroxide (B78521). ontosight.ai After synthesis, this compound can be isolated from the reaction mixture using solvent extraction with organic solvents like xylene or mineral spirits. smolecule.com
Applications in Catalysis and Materials Science
This compound has established itself as a versatile compound in both catalysis and materials science, primarily due to its efficacy and more environmentally friendly profile compared to traditional heavy metal catalysts. shepchem.combdmaee.net
Role as a Catalyst in Polyurethane Production
One of the most significant applications of this compound is as a catalyst in the production of polyurethanes. americanelements.comchemicalbook.complastribution.co.uk Polyurethanes are formed through the reaction of an isocyanate with a polyol, and this reaction is often catalyzed by organometallic compounds. plastribution.co.uk this compound effectively accelerates the formation of urethane (B1682113) linkages. shepchem.com
It is used in a variety of polyurethane applications, including flexible foams, spray foams, elastomers, and coatings. chemicalbook.complastribution.co.uk A key advantage of using this bismuth catalyst is its high selectivity for the urethanization reaction, which minimizes side reactions and leads to a higher quality final product. google.com It is considered a safer alternative to catalysts containing tin, lead, or mercury. shepchem.combdmaee.net
Use in Coatings, Adhesives, Sealants, and Elastomers (CASE)
Beyond polyurethane foams, this compound is a crucial catalyst in the broader CASE industries. In coatings, it acts as a drier, accelerating the curing process of paints and varnishes. chemicalbook.comcymitquimica.com Its use in coatings can improve durability and resistance to corrosion. smolecule.com In adhesives and sealants, it promotes the curing reactions that lead to strong and durable bonds. Similarly, in the production of elastomers, it helps to control the polymerization process, influencing the final mechanical properties of the material. plastribution.co.uk
Applications in Other Polymerization Reactions
The catalytic activity of this compound extends to other polymerization reactions beyond polyurethanes. It has been investigated as a catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactides and caprolactone (B156226) to produce biodegradable polyesters. acs.orgnih.gov Studies have shown that bismuth catalysts can influence the microstructure of the resulting polymers, leading to materials with specific properties suitable for biomedical applications. acs.orgresearchgate.netnih.gov For instance, it can produce random copolymers, which can be beneficial for creating amorphous materials. acs.orgresearchgate.net
Function as a Lubricant Additive
This compound also finds application as a lubricant additive. chemicalbook.comchemicalbook.com Its properties can help to reduce friction and wear between moving parts, extending the life of machinery. The organometallic nature of the compound allows it to form a protective film on metal surfaces.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67874-71-9 |
|---|---|
Molecular Formula |
C8H16BiO2 |
Molecular Weight |
353.19 g/mol |
IUPAC Name |
bismuth;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Bi/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
NNFNMTHLSPQNHF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Bi] |
Other CAS No. |
71010-77-0 72877-97-5 67874-71-9 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of Bismuth 2 Ethylhexanoate
Diverse Synthetic Routes to Bismuth 2-Ethylhexanoate (B8288628)
The preparation of bismuth 2-ethylhexanoate can be accomplished through several key methods, including direct synthesis, transesterification, salt metathesis, and electrochemical approaches. smolecule.comatamanchemicals.comresearchgate.net Each method offers distinct advantages and is selected based on desired product specifications and manufacturing scale.
Direct synthesis represents a straightforward method for producing this compound. This approach typically involves the reaction of a bismuth source, such as bismuth oxide (Bi₂O₃), with 2-ethylhexanoic acid. smolecule.comatamanchemicals.com The reaction is generally carried out at elevated temperatures to facilitate the formation of the bismuth carboxylate. google.com While conceptually simple, this method can sometimes be slow and may result in products contaminated with unreacted starting materials, which can be challenging to remove. google.com Another direct approach involves the dissolution of bismuth metal in 2-ethylhexanoic acid in the presence of an oxidant like air. shepchem.com
A variation of the direct synthesis involves the reaction of bismuth oxide or hydroxides with molten fatty acids at high temperatures, followed by cooling and milling. google.com However, a significant drawback of this fusion method is the potential for contamination of the final product with unreacted oxides or hydroxides. google.com
Transesterification and salt metathesis offer alternative synthetic pathways to this compound. Transesterification involves the reaction of a bismuth compound with an ester of 2-ethylhexanoic acid. This method is particularly relevant in polymerization catalysis, where bismuth compounds can initiate transesterification reactions. researchgate.net
Salt metathesis, also known as double decomposition, is a common and effective method for preparing this compound. google.comshepchem.com This process typically involves a two-step reaction. First, an alkali metal salt of 2-ethylhexanoic acid is prepared by reacting the acid with an alkali metal hydroxide (B78521), such as sodium hydroxide. shepchem.comgoogle.com Subsequently, this salt is reacted with a water-soluble bismuth salt, like bismuth nitrate (B79036), to yield this compound. google.comgoogle.comnasa.govnasa.gov The desired product, which is often an oil, can then be separated from the aqueous phase by extraction with an organic solvent. google.comnasa.govnasa.gov A key challenge with this method is the potential for contamination of the product with byproducts and excess 2-ethylhexanoic acid, which may necessitate further purification steps like vacuum distillation. google.com
For instance, one documented synthesis involves preparing ammonium (B1175870) 2-ethylhexanoate by reacting 2-ethylhexanoic acid with ammonium hydroxide. nasa.govnasa.gov This is then reacted with a solution of bismuth nitrate to form this compound as a white oil. nasa.govnasa.gov
Electrochemical synthesis has emerged as a high-purity, high-yield method for producing metal 2-ethylhexanoates, including the bismuth salt. smolecule.comatamanchemicals.comgoogle.com This technique involves the electrolysis of a solution containing 2-ethylhexanoic acid and a bismuth salt. smolecule.comatamanchemicals.com A key feature of this process is the use of an electrolyzer with an ion-exchange membrane separating the anode and cathode compartments. google.com
In a typical setup, a bismuth metal plate serves as the anode. google.com The anolyte consists of a solution of 2-ethylhexanoic acid and an electroconductive additive, such as an ammonium or alkali metal salt of 2-ethylhexanoic acid, dissolved in a low-weight aliphatic alcohol like methanol. google.com The catholyte is a similar solution. google.com During electrolysis, the bismuth anode is consumed, and this compound is formed in the anolyte. google.com The product can then be isolated by cooling the anolyte to precipitate the compound, followed by filtration and drying. google.com This method has been shown to produce this compound with high efficiency, with reported yields exceeding 90%. google.com
The demand for high-purity this compound, particularly for applications in microelectronics, has driven the development of novel synthetic strategies. google.com The electrochemical method described above is a prime example of a process that can yield products with the requisite purity for such applications. google.com
Scalability is another critical factor. The direct dissolution of bismuth metal in a countercurrent column reactor with recirculating hot 2-ethylhexanoic acid and air as an oxidant presents a scalable industrial process. shepchem.com This method allows for the continuous production of this compound solutions. shepchem.com
Furthermore, research into the use of bismuth compounds as catalysts in polymerization has highlighted the importance of catalyst purity and efficiency. researchgate.netacs.org For instance, Bismuth(III) n-hexanoate has been studied as a less toxic alternative to tin-based catalysts, and its synthesis and performance are subjects of ongoing research. researchgate.netacs.org
Precursor Materials and Their Influence on this compound Formation
The choice of starting materials is a critical factor that significantly influences the reaction pathway, yield, and purity of the final this compound product.
A variety of bismuth-containing compounds can serve as precursors for the synthesis of this compound. The selection of the precursor often depends on the chosen synthetic route.
Bismuth Oxide (Bi₂O₃): As a readily available and stable compound, bismuth oxide is a common starting material in direct synthesis methods. smolecule.comatamanchemicals.comgoogle.com The reaction of bismuth oxide with 2-ethylhexanoic acid, typically at elevated temperatures, yields the desired product. google.com However, the reactivity of bismuth oxide can be lower compared to other precursors, potentially leading to incomplete reactions and contamination of the product with unreacted oxide. google.com
Bismuth Nitrate (Bi(NO₃)₃): Bismuth nitrate is a water-soluble salt, making it a suitable precursor for salt metathesis reactions. google.comnasa.govnasa.govcam.ac.uk In this method, an aqueous solution of bismuth nitrate is reacted with an alkali metal or ammonium salt of 2-ethylhexanoic acid. google.comnasa.govnasa.gov This approach often leads to high yields but may require careful control of reaction conditions to avoid the formation of byproducts. google.com Bismuth nitrate has also been used directly as a catalyst in some organic reactions, highlighting its utility as a bismuth source. researchgate.net
Bismuth Metal (Bi): Elemental bismuth can be used as a precursor in both direct and electrochemical synthesis. google.comshepchem.com In the direct method, bismuth metal is dissolved in hot 2-ethylhexanoic acid in the presence of an oxidant. shepchem.com In the electrochemical route, a bismuth metal plate acts as a consumable anode. google.com The use of bismuth metal can lead to high-purity products as it avoids the introduction of counter-ions from salt precursors. google.com
Other Bismuth Compounds: Other bismuth compounds, such as bismuth acetate, can also be used as precursors. researchgate.net The choice of precursor can influence the reaction conditions and the nature of any byproducts formed.
The following table summarizes the key bismuth starting materials and their typical applications in the synthesis of this compound.
| Bismuth Starting Material | Common Synthetic Route(s) | Key Considerations |
| Bismuth Oxide (Bi₂O₃) | Direct Synthesis | Readily available, but can lead to slow reactions and product contamination with unreacted oxide. smolecule.comatamanchemicals.comgoogle.com |
| Bismuth Nitrate (Bi(NO₃)₃) | Salt Metathesis | Water-soluble, allowing for aqueous-based reactions; can produce high yields but may require byproduct removal. google.comnasa.govnasa.gov |
| Bismuth Metal (Bi) | Direct Synthesis, Electrochemical Synthesis | Can yield high-purity products by avoiding counter-ion contamination. google.comshepchem.com |
| Bismuth Acetate | Ligand-exchange reactions | Can be used in transesterification-like processes. researchgate.net |
Ligand Sources: 2-Ethylhexanoic Acid and its Derivatives
The primary ligand source for the synthesis of this compound is 2-ethylhexanoic acid (C₈H₁₆O₂), a synthetic carboxylic acid typically manufactured from propylene. shepchem.com This branched, eight-carbon chain carboxylic acid is crucial not only for its role as a proton donor in acid-base reactions but also for the steric and solubility characteristics it imparts to the final bismuth compound. shepchem.comsmolecule.com The bulky nature of the 2-ethylhexanoate ligand influences the coordination geometry around the bismuth center, contributing to the compound's liquid state at high concentrations and its solubility in organic solvents. smolecule.comshepchem.com
Several synthetic routes utilize 2-ethylhexanoic acid directly. These include direct reactions with various bismuth precursors such as bismuth oxide (Bi₂O₃) or metallic bismuth. shepchem.comsmolecule.com In one common industrial method, bismuth metal is dissolved in hot 2-ethylhexanoic acid in a countercurrent column reactor with air pumped through the system to facilitate the reaction. shepchem.com
In addition to the free acid, its derivatives, particularly its salts, serve as important ligand precursors in specific synthetic methodologies. Alkali metal salts like sodium 2-ethylhexanoate (C₈H₁₅NaO₂) and ammonium 2-ethylhexanoate (C₈H₁₉NO₂) are employed in metathesis and electrochemical syntheses. shepchem.comgoogle.comnasa.gov For instance, in electrochemical processes, ammonium 2-ethylhexanoate can act as an electroconductive additive in the electrolyte solution. google.com The metathesis reaction involves preparing a solution of sodium 2-ethylhexanoate, which then reacts with a soluble bismuth salt, such as bismuth nitrate, to precipitate the desired product. shepchem.comsibran.ru
The choice of the ligand source is intrinsically linked to the chosen synthetic pathway, whether it be a direct reaction, metathesis, or an electrochemical process.
| Ligand Source | Chemical Formula | Typical Synthetic Methodology | Role in Synthesis |
|---|---|---|---|
| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | Direct reaction with Bi metal or Bi₂O₃; Electrochemical synthesis | Provides the carboxylate ligand directly through an acid-base or redox reaction. shepchem.comsmolecule.com |
| Sodium 2-ethylhexanoate | C₈H₁₅NaO₂ | Metathesis reaction | Reacts with a soluble bismuth salt in a double displacement reaction. shepchem.comsibran.ru |
| Ammonium 2-ethylhexanoate | C₈H₁₉NO₂ | Electrochemical synthesis | Acts as an electroconductive additive and ligand source. google.comnasa.gov |
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of this compound is increasingly influenced by the principles of green chemistry, which prioritize the use of non-toxic materials, reduction of waste, and energy efficiency. Bismuth compounds themselves are considered attractive from a green chemistry perspective because they are remarkably non-toxic and relatively inexpensive, especially when compared to catalysts and compounds based on heavy metals like lead, tin, and mercury. shepchem.comscirp.org
Sustainable synthetic routes for this compound focus on maximizing yield and purity while minimizing environmental impact. Key approaches include:
Electrochemical Synthesis : This method is noted for its high purity and yield rates. smolecule.com It involves the electrolysis of a solution containing 2-ethylhexanoic acid and a bismuth anode, often with an electroconductive additive. smolecule.comgoogle.com This process can be highly efficient, with one patented method reporting a yield of over 93% based on the weight reduction at the bismuth anode. google.com It avoids harsh chemical oxidants and can be performed under controlled, ambient conditions.
Direct Reaction/Atom Economy : The direct reaction of bismuth oxide with 2-ethylhexanoic acid is a straightforward method that forms the desired product and water. smolecule.com Similarly, reacting bismuth metal directly with the acid and atmospheric oxygen is another route. shepchem.com These methods are potentially atom-efficient, a core principle of green chemistry, as they incorporate a high percentage of the reactant atoms into the final product.
Waste Reduction : Green synthetic strategies aim to eliminate complex purification steps like chromatography and avoid the generation of aqueous waste streams. scirp.orgrsc.org For other bismuth carboxylates, one-pot syntheses have been developed that allow the pure product to crystallize directly from the reaction mixture, a technique that minimizes solvent use and waste. acs.org
Use of Benign Solvents : While organic solvents are often used in the synthesis and isolation of this compound, green chemistry principles encourage the selection of solvents with lower environmental impact or, where possible, solvent-free reaction conditions. smolecule.com Some traditional methods use solvents like mineral oil, which can lead to contamination of the final product with excess acid. google.com Modern methods seek to avoid this.
The development of bismuth carboxylate catalysts is often highlighted as an environmentally benign alternative to traditional toxic metal catalysts used in polyurethane and other industries. shepchem.com
| Synthetic Approach | Core Principle | Advantages | Reference |
|---|---|---|---|
| Electrochemical Synthesis | Energy efficiency, high purity | High yields (>90%), avoids harsh chemical oxidants, produces a high-purity product. | smolecule.comgoogle.com |
| Direct Reaction (e.g., Bi₂O₃ + Acid) | Atom economy, waste prevention | Simple, potentially high atom economy with water as the primary byproduct. | smolecule.com |
| One-Pot Synthesis | Process simplification, waste reduction | Reduces the need for separate purification steps, minimizing solvent use and waste streams. | rsc.orgacs.org |
| Use of Low-Toxicity Reagents | Designing safer chemicals | Bismuth itself is remarkably non-toxic compared to other heavy metals like lead or mercury. | shepchem.comscirp.org |
Chemical Reactivity and Mechanistic Investigations of Bismuth 2 Ethylhexanoate
Fundamental Reaction Pathways Involving Bismuth 2-Ethylhexanoate (B8288628)
The reactivity of bismuth 2-ethylhexanoate is dictated by the nature of the bismuth-carboxylate bond and the coordination environment of the bismuth center. The primary reaction pathways involve the interaction of this compound with other chemical species, leading to the formation of new bonds and structures.
This compound's function as a catalyst, particularly in polymerization and urethane (B1682113) foam production, is fundamentally based on its ability to undergo ligand exchange and coordination reactions. These processes involve the interaction of the bismuth center with nucleophilic species, such as alcohols or amines.
In the context of polyurethane catalysis, bismuth carboxylates are known to be effective in promoting the reaction between isocyanates and polyols. Mechanistic studies on related bismuth carboxylate systems, such as bismuth pivalate, suggest that the catalytic cycle involves the coordination of an alcohol to the bismuth center, followed by a migratory insertion of the isocyanate into the bismuth-alkoxide bond. This forms a carbamate (B1207046) that subsequently dissociates, regenerating the catalyst for the next cycle. The bulky 2-ethylhexanoate ligands can influence the steric environment around the bismuth center, thereby affecting the catalytic activity. NMR studies on mixtures of bismuth carboxylates and alcohols have shown significant broadening of the alcohol's proton signals, which suggests a dynamic coordination of the alcohol to the bismuth center.
In ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226), this compound acts as an efficient initiator. nih.gov The initiation step is believed to involve the coordination of the cyclic monomer to the bismuth center, followed by nucleophilic attack of a co-initiator (often an alcohol) on the coordinated monomer, leading to ring opening. The 2-ethylhexanoate ligands can be exchanged with the alkoxide derived from the co-initiator, which then becomes the active initiating species.
Bismuth carboxylates, including this compound, are susceptible to hydrolysis, particularly in the presence of water. This reactivity is a significant consideration in applications such as polyurethane foam production where water is used as a blowing agent. The hydrolysis of the bismuth-carboxylate bond leads to the formation of bismuth-hydroxy or bismuth-oxo species and the release of 2-ethylhexanoic acid. These bismuth-containing products can further undergo condensation reactions to form polynuclear bismuth oxo-clusters, which may ultimately precipitate as bismuth oxide (Bi₂O₃), leading to deactivation of the catalyst. shepchem.com
The general mechanism for hydrolysis involves the nucleophilic attack of a water molecule on the electrophilic bismuth center. This is followed by the protonation of the carboxylate ligand, leading to its displacement. The resulting bismuth hydroxide (B78521) can then condense with another bismuth-containing molecule, eliminating a molecule of water and forming a Bi-O-Bi bridge. The tendency for bismuth(III) to form such condensed species is well-documented and is a key aspect of its aqueous chemistry. In some synthetic procedures for bismuth catalysts, the use of a solvent like acetic acid has been shown to effectively prevent this hydrolysis and any subsequent alcoholysis.
Condensation reactions are the reverse of hydrolysis and are fundamental in forming larger molecules from smaller subunits with the elimination of a small molecule like water. unizin.orgyoutube.comyoutube.comebsco.comyoutube.com In the context of this compound, condensation processes are primarily relevant in the formation of polynuclear bismuth oxo-carboxylate clusters from the hydrolysis products.
The thermal stability of this compound is a critical factor in its application as a precursor for the synthesis of bismuth-containing materials via methods like metal-organic decomposition (MOD). When subjected to elevated temperatures, the compound undergoes decomposition, leading to the formation of bismuth oxide (Bi₂O₃). The gaseous byproducts of this decomposition are typically carbon monoxide (CO) and carbon dioxide (CO₂), arising from the fragmentation of the 2-ethylhexanoate ligand.
Reaction Kinetics and Thermodynamic Analyses of this compound Transformations
For instance, in the ring-opening polymerization of cyclic esters, the polymerization kinetics are often found to be first-order with respect to the monomer concentration. nih.gov The rate of polymerization is influenced by the catalyst concentration, temperature, and the nature of the monomer and co-initiator. The following table presents kinetic data for the polymerization of various monomers using a this compound based catalytic system.
| Monomer | Reaction Time (h) | Monomer Conversion (%) |
|---|---|---|
| L-lactide (L-LA) | 5 | ~100 |
| ε-caprolactone (CL) in PLACL copolymerization | 5 | 76 |
| 7 | 86 | |
| 24 | 100 |
Data derived from the polymerization of L-lactide and ε-caprolactone using a PEG200-BiOct₃ catalytic system at 130 °C. nih.gov
Thermodynamic data, such as the enthalpy and entropy of reaction for the ligand exchange, hydrolysis, and thermal decomposition of this compound, are not well-established. Quantum chemical calculations on related bismuth carboxylate systems have been used to estimate the thermodynamics of cluster formation, suggesting that the formation of tetrameric clusters is thermodynamically favorable. rsc.org Such computational approaches could, in principle, be applied to this compound to predict its thermodynamic properties.
Theoretical and Computational Chemistry Studies of this compound
While specific theoretical and computational studies exclusively focused on this compound are limited, research on other bismuth carboxylate and organobismuth complexes provides a framework for understanding its molecular structure and reactivity through computational methods.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, geometry, and reactivity of metal complexes. For bismuth complexes, DFT calculations are particularly valuable for understanding the role of the bismuth center in catalysis and for elucidating reaction mechanisms.
Studies on other Bi(III) complexes have successfully used DFT to:
Predict molecular geometries: DFT methods have been evaluated for their ability to accurately reproduce the geometries of Bi(III) complexes, showing good agreement with experimental data from X-ray crystallography. nih.gov This allows for the detailed analysis of bond lengths, bond angles, and coordination environments.
Investigate reaction mechanisms: DFT calculations have been employed to elucidate the mechanistic pathways of bismuth-catalyzed reactions. For example, in the urethane formation reaction catalyzed by bismuth pivalate, DFT was used to map out the catalytic cycle, identify the turnover-limiting step, and calculate the activation energies. rsc.org
Analyze electronic structure and bonding: DFT can provide insights into the nature of the chemical bonds within a molecule. For bismuth complexes, this can include understanding the degree of covalency in the Bi-ligand bonds and the Lewis acidic nature of the bismuth center. nih.gov
Predict spectroscopic properties: DFT calculations can be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate the computational model and aid in the characterization of the compound. nih.gov
While these studies were not performed on this compound specifically, the methodologies are directly applicable. A DFT study of this compound could provide valuable information on its preferred coordination geometry, the electronic effects of the 2-ethylhexanoate ligands, and the energetics of its various reaction pathways. Such a study would be a significant contribution to a more complete understanding of this industrially important compound.
Molecular Dynamics Simulations for Understanding Solution Behavior
Direct and specific molecular dynamics (MD) simulations focusing on the solution behavior of this compound are not extensively documented in publicly available research. However, the dynamic nature of bismuth carboxylates in solution has been inferred from experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Studies on related bismuth carboxylate systems reveal that they often exist not as simple monomers but as dynamic aggregates in solution. This fluxional behavior is a key aspect of their chemistry that MD simulations would be well-suited to explore in future research.
Computational methods, including MD simulations, are recognized as integral tools for understanding the structure-property relationships of bismuth complexes. mdpi.com For instance, MD simulations have been employed to investigate the interaction between a binuclear Bi(III) complex and bovine liver catalase, revealing significant binding affinities and stabilizing interactions through hydrogen bonds and van der Waals forces. mdpi.com While this application is in a biological context, it demonstrates the capability of MD to model the complex interactions of bismuth compounds in a solution environment.
Future molecular dynamics studies on this compound could provide valuable atomic-level insights into several aspects of its solution behavior:
Aggregation and Oligomerization: Simulating the interactions between multiple this compound molecules in various solvents could elucidate the thermodynamic and kinetic factors driving the formation of dimers, trimers, or larger oligomers.
Solvent Effects: MD can model the explicit interactions between the bismuth complex and solvent molecules, revealing how the solvent structure around the complex influences its conformation, stability, and reactivity.
Ligand Exchange Dynamics: The simulations could track the exchange of 2-ethylhexanoate ligands with solvent molecules or other species present in the solution, providing rates and mechanisms for these dynamic processes.
Such computational investigations would complement experimental data and contribute to a more complete understanding of how this compound behaves in the liquid phase, which is crucial for its application as a catalyst and in materials science. chemrxiv.org
Quantum Chemical Analysis of Bonding and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the bonding characteristics and electronic structure of bismuth-containing compounds, providing insights applicable to this compound. mdpi.comrsc.org These computational approaches allow for a detailed analysis of the interactions between the bismuth center and the carboxylate ligands.
Bonding Analysis: The nature of the bismuth-oxygen (B8504807) (Bi-O) bond in carboxylate complexes is a central focus of quantum chemical studies. DFT calculations and Natural Bond Orbital (NBO) analyses have been used to characterize this bond. nih.gov Studies on various Bi(III) complexes show that Bi-O bond lengths typically range from 2.1 to 2.4 Å, indicating strong coordination between the bismuth atom and the oxygen donors of the ligand. mdpi.com For example, analysis of a related mononuclear diorgano bismuth(III) alcoholate revealed a Bi-O distance of 2.22 Å. nih.gov
NBO analysis further quantifies the nature of this bond, indicating it is highly polarized with a significant degree of ionic character, though covalent contributions are also important. The natural charge on the bismuth atom in such complexes is calculated to be substantially positive (e.g., +1.46), reflecting the high electronegativity of oxygen. nih.gov The bonding is often described in terms of a donor-acceptor interaction, where the oxygen lone pair orbitals donate electron density into vacant orbitals on the bismuth center. nih.gov The strength and nature of the Bi-O interaction are crucial for the stability and reactivity of the entire complex. nih.gov
Electronic Structure: The electronic structure of bismuth complexes dictates their reactivity, particularly in catalytic applications. DFT calculations are used to determine the energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In bismuth-oxygen systems, the valence bands, or occupied orbitals, are typically composed of hybridized Bi 6s and O 2p orbitals. researchgate.net The conduction bands, or unoccupied orbitals, are often formed by Bi 6p orbitals. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. For bioactive Bi(V) complexes, this gap has been calculated to be in the range of 3.1–3.8 eV, suggesting moderate reactivity suitable for various applications. mdpi.com The composition of these frontier orbitals is critical; for instance, the mechanism of the bismuth-catalyzed urethane reaction has been elucidated in detail using quantum chemical calculations, paving the way for rational catalyst design. rsc.org
Below is a table summarizing typical bond parameters and electronic properties for bismuth-oxygen systems derived from quantum chemical calculations on related compounds.
| Parameter | Typical Value/Description | Source(s) |
| Bi-O Bond Length | 2.1 - 2.4 Å | mdpi.com |
| Bi-O Bond Character | Highly polarized, with significant ionic and covalent contributions. | nih.gov |
| Natural Charge on Bi | Typically highly positive (e.g., +1.46 e). | nih.gov |
| HOMO Composition | Often involves hybridized Bi 6s and O 2p atomic orbitals. | researchgate.net |
| LUMO Composition | Often involves Bi 6p atomic orbitals. | researchgate.net |
| HOMO-LUMO Gap | 3.1 - 3.8 eV (for related Bi(V) complexes). | mdpi.com |
Catalytic Applications of Bismuth 2 Ethylhexanoate in Organic Transformations
Bismuth 2-Ethylhexanoate (B8288628) as a Catalyst for Polymerization Reactions
The compound is widely employed as a catalyst in the synthesis of polymers, accelerating reactions to produce materials like polyesters and polyurethanes. borchers.comchemicalbook.com Its efficacy extends to various polymerization techniques, where it influences reaction rates and the properties of the final polymer products.
Bismuth 2-ethylhexanoate is an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters such as lactides (LA) and ε-caprolactone (CL), which are precursors to biodegradable aliphatic polyesters. nih.gov Research has demonstrated that bismuth derivative catalysts are highly effective for the ROP of these monomers, often leading to complete monomer conversion. nih.gov Studies comparing bismuth catalysts to the commonly used tin(II) 2-ethylhexanoate (SnOct₂) have found that bismuth compounds can produce amorphous copolyesters with a perfectly random sequence of monomer units, whereas tin-based catalysts may yield more block-like, crystalline structures under similar conditions. acs.orgresearchgate.net
In one study, the copolymerization of L-lactide (L-LA) and ε-caprolactone (CL) was conducted at 130°C using a Bismuth(III) 2-ethylhexanoate catalytic system. The catalyst demonstrated a preferential ring-opening for lactide units. nih.gov The conversion of L-LA was nearly quantitative after just 5 hours, while the conversion of CL was significantly slower, reaching completion only after 24 hours. nih.gov
Table 1: Monomer Conversion over Time in ROP of L-Lactide and ε-Caprolactone Catalyzed by this compound Data sourced from a study on the polymerization kinetics at 130°C. nih.gov
| Reaction Time (Hours) | L-Lactide Conversion (%) | ε-Caprolactone Conversion (%) |
| 5 | ~100 | 76 |
| 7 | ~100 | 86 |
| 24 | 100 | 100 |
The catalytic activity of this compound in polymerization is generally understood to proceed through a coordination-insertion mechanism. researchgate.net The bismuth center acts as a Lewis acid, coordinating with the carbonyl oxygen of the cyclic ester monomer. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.
In the presence of an alcohol co-initiator (ROH), the bismuth carboxylate can undergo an exchange reaction to form a bismuth alkoxide species. This alkoxide is the active initiator that attacks the activated monomer, opening the ring and propagating the polymer chain. The process involves the insertion of the monomer into the bismuth-oxygen (B8504807) bond of the growing polymer chain. ohans.comnih.gov This mechanism allows for controlled polymerization and the synthesis of polymers with specific molecular weights and structures. nih.gov
This compound is a well-established catalyst in the synthesis of polyurethanes. chemicalbook.comfishersci.com It accelerates the crucial reaction between the isocyanate and polyol components, which forms the urethane (B1682113) linkages of the polymer. borchers.comohans.com The bismuth ions interact with the reactive groups, lowering the activation energy required for the reaction and enabling faster, more efficient curing and foam formation. ohans.com It is particularly valued as a non-toxic alternative to tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL) in both one- and two-component polyurethane systems, including coatings, adhesives, and foams. researchgate.netborchers.comgoogle.com In polyurethane foam production, it selectively catalyzes the gelling (polyol-isocyanate) reaction, allowing for better control over the foam's density and cell structure. ohans.com
As detailed in section 4.1.1, the primary application of this compound in polyester (B1180765) synthesis is through the ring-opening polymerization of cyclic esters. nih.gov This method is fundamental for producing biodegradable polyesters like polylactide (PLA), polycaprolactone (B3415563) (PCL), and their copolymers, which are used in biomedical applications. nih.govacs.org
Applications in Other Organic Synthesis Pathways
Beyond polymerization, this compound serves as a catalyst in other significant organic transformations. guidechem.com
The Lewis acidic nature of this compound makes it a useful catalyst for esterification and transesterification reactions. guidechem.com It facilitates these transformations by activating the carbonyl group of the carboxylic acid or ester, promoting nucleophilic attack by an alcohol. While effective, some studies have noted that bismuth carboxylates can be less efficient as transesterification catalysts compared to tin(II) 2-ethylhexanoate. acs.orgresearchgate.net Research into solid bismuth catalysts for the esterification of fatty acids has shown that bismuth oxides can be converted in situ into layered bismuth carboxylates, which are the true active catalytic species in the reaction. researchgate.net
Current research literature provides limited specific information on the application of this compound as a catalyst for oxidation and reduction reactions in organic synthesis. While bismuth compounds are involved in various chemical transformations, the catalytic role of this specific carboxylate in oxidation or reduction pathways is not well-documented in the available sources. Some related processes, such as the reduction of bismuth formates to metallic bismuth using ethylene (B1197577) glycol as a reducing agent, have been studied, but this involves the transformation of the bismuth compound itself rather than its use as a catalyst for reducing other organic substrates. matec-conferences.org
Catalyst Deactivation, Stability, and Regeneration Strategies for this compound
This compound, while a highly active catalyst for various organic transformations, particularly in polyurethane synthesis, exhibits vulnerabilities that can lead to deactivation. google.com The primary mechanism of deactivation is hydrolysis, owing to the catalyst's high sensitivity to moisture. google.comshepchem.com This instability can significantly impact its catalytic efficacy and storage life.
Mechanisms of Deactivation:
The principal route of deactivation for this compound is through hydrolysis. When exposed to water, which may be present as residual moisture in reactants like polyols, the bismuth carboxylate undergoes a reaction that leads to the formation of inactive bismuth oxide (Bi₂O₃) precipitates. shepchem.com This process involves the protonation of the carboxylate ligand, effectively breaking the active bismuth-carboxylate bond and rendering the catalyst inert. shepchem.com This sensitivity to hydrolysis not only affects the curing speed and mechanical properties of the resulting polymers but also poses a significant challenge for its application in water-bearing formulations. google.comshepchem.com
Factors Affecting Catalyst Stability:
Moisture Content: The presence of water is the most critical factor affecting the stability of this compound. Even small amounts of residual water in the reaction medium can initiate the hydrolysis process, leading to rapid deactivation. google.com
Temperature: While this compound demonstrates good thermal stability in some applications, elevated temperatures can potentially accelerate degradation pathways, especially in the presence of other reactive species. google.com
Storage Conditions: During extended storage, particularly in polyol formulations with residual water content, the catalyst's activity can diminish significantly over time due to progressive hydrolysis. google.com
Stabilization Strategies:
To counteract the inherent hydrolytic instability of this compound, various stabilization strategies have been developed. A primary approach involves the use of specific ligands that coordinate with the bismuth center, protecting it from hydrolysis. These ligands can sterically hinder the approach of water molecules or form a more stable complex with the bismuth ion.
For instance, the use of branched alkanolamine ligands, such as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylene diamine (THPED), has been shown to effectively protect the bismuth ion from protonation. shepchem.com This protection allows the catalyst to maintain its activity even in the presence of water, while still permitting the necessary displacement for the catalytic cycle to proceed. shepchem.com The table below illustrates the enhanced stability of a stabilized bismuth carboxylate catalyst compared to a standard formulation over an extended period.
| Catalyst Formulation | Test Duration (Months) | Initial Gel Time (seconds) | Gel Time after 10 Months (seconds) | Stability Observation |
| Standard Bi-Carboxylate (BiCAT 8106) | 10 | ~50 | ~75 | Significant fluctuation and increase in gel time |
| Stabilized Bi-Carboxylate (BiCAT 8842) | 10 | ~70 | ~75 | Stable gel time for the majority of the test period |
This table presents illustrative data based on findings for stabilized bismuth carboxylate catalysts, demonstrating the improved long-term stability imparted by protective ligands. shepchem.com
Regeneration Strategies:
The regeneration of deactivated this compound that has precipitated as bismuth oxide is generally not feasible within the reaction system. The deactivation process through hydrolysis is largely irreversible. Therefore, the focus in industrial applications is overwhelmingly on preventing deactivation through stabilization rather than on regenerating the catalyst post-deactivation. Research efforts are concentrated on developing more robust and hydrolytically stable bismuth catalyst systems to ensure prolonged activity and shelf life. shepchem.com
Heterogenization and Supported this compound Catalysts
To overcome challenges associated with homogeneous catalysis, such as catalyst separation, recovery, and reuse, the heterogenization of molecular catalysts like this compound onto solid supports is a key area of research. rsc.orgrsc.org Immobilizing the catalyst on a solid matrix can enhance its stability, prevent deactivation through bimolecular interactions, and simplify its removal from the product stream, contributing to more sustainable and economical chemical processes. rsc.orgrsc.org
Methods of Immobilization:
Several techniques can be employed to heterogenize this compound. These methods generally involve attaching the active bismuth species to an insoluble support material. beilstein-journals.org
Covalent Bonding: The catalyst can be chemically bonded to the support via a linker. This involves modifying the support surface with functional groups that can react with the catalyst or its ligands.
Adsorption/Physisorption: The catalyst can be adsorbed onto the surface of a support through weaker intermolecular forces like van der Waals forces or hydrogen bonding. beilstein-journals.org
Encapsulation: The catalyst can be physically entrapped within the porous structure of a support material, such as a polymer or a metal-organic framework (MOF). A more advanced technique involves encapsulation with a metal oxide layer via atomic layer deposition (ALD), which can prevent the molecular catalyst from detaching from the surface. rsc.orgrsc.org
Ion Exchange: For supports with ion-exchange capabilities, the bismuth cation can be exchanged with ions on the support surface. mpg.de
Types of Solid Supports:
The choice of support material is crucial as it can significantly influence the performance of the resulting heterogeneous catalyst. beilstein-journals.org Common supports include:
Inorganic Oxides: Materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) are widely used due to their high surface area, mechanical stability, and tunable porosity. beilstein-journals.orgmdpi.com The surface of these oxides can be functionalized to facilitate catalyst anchoring. mpg.de
Polymers: Polymeric supports, such as polystyrene or polyethylene (B3416737) glycol (PEG), offer versatility in terms of functionalization and structure.
Carbon-based Materials: Activated carbon and other carbonaceous materials can serve as effective supports, offering high surface areas and chemical inertness. latech.edu
Nanoparticles: The use of nanoparticles as supports provides an extremely high surface-area-to-volume ratio, potentially leading to higher catalyst loading and activity. mdpi.com
Performance of Supported Catalysts:
The primary goal of heterogenization is to create a catalyst that combines the high activity and selectivity of a homogeneous system with the practical advantages of a heterogeneous one. A successful supported this compound catalyst would be expected to exhibit:
High Catalytic Activity: The immobilization process should ideally not significantly impede the catalytic activity of the bismuth center.
Enhanced Stability and Reusability: By isolating the catalytic sites on a support, intermolecular deactivation pathways can be inhibited. rsc.org This often leads to a longer catalyst lifetime and the ability to be reused for multiple reaction cycles.
Low Leaching: A strong bond between the catalyst and the support is essential to prevent the active bismuth species from leaching into the reaction medium, which would contaminate the product and reduce the catalyst's long-term efficacy. rsc.orgresearchgate.net
The table below provides a conceptual comparison of the characteristics of homogeneous this compound with a potential heterogenized counterpart.
| Characteristic | Homogeneous this compound | Heterogenized this compound |
| Catalyst Recovery | Difficult, often requires extraction or distillation | Easy, simple filtration or centrifugation |
| Reusability | Generally not reusable | Potentially high reusability over multiple cycles |
| Stability | Prone to hydrolysis and deactivation google.comshepchem.com | Enhanced stability due to site isolation and support interactions rsc.org |
| Process Contamination | Potential for catalyst residue in the final product | Minimal, due to low leaching of the active species |
| Catalyst Loading | Limited by solubility | Can be high, depending on support surface area |
This table provides a generalized comparison. The actual performance of a heterogenized catalyst is highly dependent on the specific support, immobilization method, and reaction conditions.
While specific research on the heterogenization of this compound is an emerging field, the principles derived from the immobilization of other molecular and bismuth-based catalysts provide a strong foundation for its development. beilstein-journals.orglatech.eduresearchgate.net
Role of Bismuth 2 Ethylhexanoate in Advanced Materials Science and Engineering
Integration of Bismuth 2-Ethylhexanoate (B8288628) in Polymer Systems
The compound is widely integrated into polymer systems as a catalyst and stabilizer. smolecule.com Its compatibility with organic solvents, a result of the hydrophobic alkyl chains of its ligands, facilitates its use in polymer chemistry. smolecule.com
Influence on Polymer Curing and Cross-linking
Bismuth 2-ethylhexanoate is an effective Lewis acid catalyst, notably in polyurethane (PU) systems. smolecule.com It accelerates the curing process by facilitating the reaction between isocyanates and polyols, which is fundamental to the formation of polyurethane. smolecule.combdmaee.net The catalytic action is attributed to the labile bismuth-oxygen (B8504807) bonds that allow for dynamic ligand exchange, a key process for initiating and propagating polymer chains. smolecule.com This can reduce the curing time of polyurethane foams by 30–40%. smolecule.com
While highly active, some bismuth carboxylates can be sensitive to moisture, which may lead to deactivation. google.comgoogle.com Research has shown that bismuth catalysts can exhibit higher isocyanate conversion efficiency than conventional tin-based catalysts like stannous octoate. mdpi.com In addition to polyurethanes, this compound is also used as a catalyst for the cross-linking of silicone rubbers, often in combination with other metal carboxylates like zinc bis(2-ethylhexanoate). google.comjustia.com
Research Findings on Catalytic Efficiency in Polyurethane Foams
| Catalyst System | Key Finding | Reference |
|---|---|---|
| Bismuth Triflate vs. Stannous Octoate | The bismuth catalyst showed higher isocyanate conversion efficiency. mdpi.com | mdpi.com |
| Bismuth Neodecanoate vs. Dioctyltin Dilaurate | Showed similar catalytic efficiency in a previous study. mdpi.com | mdpi.com |
Application in Plastics Industry as Stabilizer (e.g., PVC)
In the plastics industry, this compound functions as a heat stabilizer, particularly for polyvinyl chloride (PVC). smolecule.combdmaee.net PVC is susceptible to thermal degradation during processing, which can lead to discoloration and embrittlement. bdmaee.netbdmaee.net this compound, often used as a co-stabilizer with compounds like calcium-zinc stearates, helps to mitigate this degradation. bdmaee.net It works by neutralizing harmful byproducts, such as hydrochloric acid (HCl), that are generated during high-temperature processing. bdmaee.net This action protects the polymer, extending the lifespan and maintaining the physical properties of PVC products like pipes, window profiles, and cable insulation. bdmaee.netbdmaee.net Studies have demonstrated that the addition of bismuth-based stabilizers can significantly increase the thermal stability of PVC. bdmaee.net
Applications of Bismuth-based Stabilizers in PVC Products
| Application | Advantage of Using Bismuth Stabilizer | Reference |
|---|---|---|
| Pipes and Fittings | Increased service life and improved resistance to weathering. | bdmaee.net |
| Window Profiles | Better color retention and reduced brittleness. bdmaee.net | bdmaee.net |
Impact on Material Processing and Rheological Properties
The incorporation of this compound can influence the processing and flow (rheological) properties of polymer melts. While specific, detailed studies on its rheological impact are not extensively covered in the provided results, its role as a catalyst in polymerization and curing inherently affects viscosity and flow behavior as the polymer network forms. In processes like ring-opening polymerization of cyclic esters, bismuth catalysts have been found to be less efficient as transesterification catalysts compared to tin-based counterparts, which can influence the final polymer architecture and molecular weight distribution, thereby affecting rheological properties. acs.orgresearchgate.net The catalyst's ability to control the polymerization reaction is crucial for achieving desired processing characteristics in applications like extrusion and molding.
Applications in Coatings and Surface Technologies
This compound is a key additive in the coatings industry, where it acts as a drier and promoter of film formation. bdmaee.netsmolecule.com Its solubility in organic solvents makes it highly suitable for these applications. cymitquimica.com
Enhancing Curing and Drying in Paints and Varnishes
As a drying agent, or siccative, this compound accelerates the oxidative cross-linking of drying oils found in alkyd-based paints and varnishes. bdmaee.netsmolecule.com This catalytic action promotes faster drying times and leads to the formation of a hard, durable coating film. bdmaee.net It is often used in combination with other metal soaps, such as those of cobalt, to achieve optimal drying performance. smolecule.com Its effectiveness as a curing catalyst extends to various resin systems, including polyurethanes, epoxies, and silicones. bdmaee.netgoogle.com In waterborne blocked isocyanate coatings, certain bismuth carboxylates have been shown to be highly effective catalysts for the de-blocking process at elevated temperatures, leading to cross-linking. google.com
Role in Adhesion Promotion and Film Formation
Proper film formation is a critical process where a liquid paint transforms into a solid, adhesive coating. epo.org this compound contributes to this by catalyzing the cross-linking reactions that create a robust and cohesive polymer network. bdmaee.net This enhanced network structure improves the coating's adhesion to the substrate. bdmaee.net The result is a more durable finish with excellent resistance to weathering, corrosion, and abrasion. bdmaee.net
Precursor for Inorganic Nanomaterial Synthesis and Composites
This compound is extensively utilized as a precursor for creating a range of inorganic nanomaterials and composites. Its role is pivotal in processes where precise control over the final material's composition and structure is essential.
This compound is a key starting material in the synthesis of various bismuth-containing nanoparticles and thin films, including bismuth oxide (Bi₂O₃), bismuth vanadate (B1173111) (BiVO₄), and metallic bismuth nanoparticles. researchgate.netmdpi.com
One notable application is in the photochemical metal-organic deposition (PMOD) method to produce bismuth oxide (Bi₂O₃) nanoparticles. mdpi.com In this process, a solution of this compound is spin-coated onto a substrate and subjected to UV irradiation. This triggers a photochemical reaction, decomposing the precursor and leading to the formation of bismuth metal nanoparticles. mdpi.com Subsequent annealing in an oxygen-containing atmosphere converts the metallic nanoparticles into high-k dielectric Bi₂O₃ nanoparticles. mdpi.com Research has shown that the size of the resulting Bi₂O₃ nanoparticles can be controlled by varying the UV irradiation time, which in turn influences the capacitance of polymer nanocomposite films incorporating these nanoparticles. mdpi.com
| UV Irradiation Time (minutes) | Average Nanoparticle Diameter (nm) | Number of Nanoparticles per µm² |
|---|---|---|
| 4 | 30 | 30 |
| 7 | 70 | 30 |
| 10 | 120 | 31 |
Furthermore, this compound is employed in the synthesis of bismuth vanadate (BiVO₄) through metallo-organic decomposition (MOD). researchgate.net In this method, this compound is mixed with a vanadium precursor, such as vanadium(IV) oxy-acetylacetonate, in an organic solvent. researchgate.net The subsequent pyrolysis of this precursor mixture at elevated temperatures results in the formation of polycrystalline BiVO₄. researchgate.net The particle size of the resulting material can be controlled by adjusting the heating time during pyrolysis. researchgate.net
The compound is also used in liquid-phase synthesis methods to create bismuth-containing nanomaterials. For instance, it has been used as a cationic dopant precursor to synthesize n-type Bi-doped tin selenide (B1212193) (SnSe). nih.gov In the synthesis of β-Bi₂O₃ thin films via mist chemical vapor deposition (CVD), a solution of bismuth(III) 2-ethylhexanoate in an organic solvent serves as the bismuth source. nih.gov
While primarily acting as a precursor, the organic ligands of this compound, the 2-ethylhexanoate groups, can play a secondary role in influencing the growth and stability of nanoparticles during their formation. In some synthesis methods, the decomposition products of the ligands can act as capping agents, adsorbing to the surface of the newly formed nanoparticles and preventing their aggregation. This stabilizing effect is crucial for controlling the size and maintaining the dispersion of the nanoparticles in the reaction medium or on a substrate.
For example, in the synthesis of bismuth nanowires, decylphosphonic acid and polycarbonates were used in conjunction with bismuth(III) 2-ethylhexanoate, where the organic components likely influence the directional growth and stabilization of the nanowire structures. cymitquimica.com
Application in Metallo-Organic Decomposition (MOD) Inks
This compound is a critical component in the formulation of Metallo-Organic Decomposition (MOD) inks, particularly for applications in electronics and photovoltaics. MOD inks are solutions containing organometallic compounds that, upon heating, decompose to leave behind a film of the desired inorganic material.
In the context of solar cell manufacturing, this compound is added to silver-based MOD inks used for printing the front contacts of solar cells. nasa.govnasa.gov The primary silver precursor is often a silver carboxylate, such as silver neodecanoate. nasa.gov Upon firing, the this compound decomposes to form bismuth oxide (Bi₂O₃). nasa.gov This bismuth oxide acts as a permanent binding agent, promoting the adhesion of the silver film to the silicon substrate. nasa.gov Furthermore, the presence of bismuth oxide in the final metallic film can enhance its solderability and resistance to solder leaching. nasa.gov Research has led to the development of optimized ink formulations, such as one that produces a fired film with a composition of 99 wt% silver and 1 wt% bismuth, demonstrating good adhesion and solderability. nasa.govnasa.gov
The use of this compound in MOD inks allows for the deposition of metallic and oxide films through simple, scalable techniques like ink-jet printing and screen printing, offering a cost-effective alternative to traditional vacuum-based deposition methods. nasa.gov
Environmental Fate and Chemical Degradation Pathways of Bismuth 2 Ethylhexanoate
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. For Bismuth 2-ethylhexanoate (B8288628), the principal abiotic pathways are hydrolysis, photolysis, and oxidation.
Photolytic Degradation Pathways
Direct research on the photolytic degradation of Bismuth 2-ethylhexanoate is not extensively documented in publicly available literature. However, studies on other organobismuth compounds provide insight into potential light-driven degradation mechanisms. nih.govprinceton.edu Organobismuth(III) and (V) compounds containing aryl-bismuth bonds have been shown to undergo photolysis, either through direct UV irradiation or in the presence of a photocatalyst, leading to the homolytic cleavage of the carbon-bismuth bond to form radicals. researchgate.net
Hydrolytic Degradation and Stability in Aqueous Environments
Hydrolysis is a significant degradation pathway for bismuth carboxylates. shepchem.com The central bismuth ion (Bi³⁺) is a Lewis acid and is susceptible to reaction with water. This process involves the cleavage of the bismuth-carboxylate bond, leading to the protonation of the carboxylate anion to form 2-ethylhexanoic acid and the precipitation of inorganic bismuth species, primarily bismuth oxide (Bi₂O₃). shepchem.com
The reaction can be summarized as: 2 Bi(C₈H₁₅O₂)₃ + 3 H₂O → Bi₂O₃ + 6 C₈H₁₆O₂
The stability of this compound in aqueous environments is, however, complex and limited by its physical properties. The compound is generally described as being immiscible or not miscible with water, which severely restricts the rate of hydrolysis under neutral conditions. chemicalbook.com This low solubility means that hydrolysis primarily occurs at the interface between the organic compound and water.
Despite its immiscibility, the compound is known to be prone to hydrolysis, particularly in formulations containing water or in acidic conditions, which can accelerate the process. shepchem.comrsc.org Bismuth(III) itself hydrolyzes very readily in aqueous solutions. nih.gov In industrial applications, such as in polyurethane catalysis, this hydrolytic instability can be a significant issue, leading to catalyst deactivation and the formation of precipitates. shepchem.comshepchem.com
| Condition | Observation | Primary Transformation Products | Reference |
|---|---|---|---|
| Neutral Aqueous Environment | Immiscible with water; reaction is slow and limited to the oil-water interface. Rated with a hydrolytic sensitivity of 4 (no reaction with water under neutral conditions). | Minimal degradation expected over short timeframes. | chemicalbook.com |
| Presence of Moisture (e.g., in Formulations) | Prone to hydrolysis; precipitation of white solids observed. | Bismuth Oxide (Bi₂O₃), 2-Ethylhexanoic Acid. | shepchem.comshepchem.com |
| Acidic Conditions | Hydrolysis is generally accelerated for metal carboxylates. | Bismuth salts, 2-Ethylhexanoic Acid. | rsc.org |
Oxidation Processes and Environmental Persistence
This compound can be degraded through oxidation. The 2-ethylhexanoate ligands are susceptible to attack by strong oxidizing agents. fishersci.com Hazardous decomposition resulting from thermal stress or reaction with oxidizers can lead to the complete breakdown of the organic portion of the molecule into carbon monoxide (CO) and carbon dioxide (CO₂), leaving behind stable bismuth oxide. fishersci.com
In the environment, this process may be initiated by atmospheric oxidants or reactive oxygen species present in soil and water. However, under typical environmental conditions, the compound is expected to be relatively persistent. Its low water solubility and consequently low mobility in soil and aquatic systems reduce its bioavailability and exposure to degradative processes. fishersci.com Safety data indicates that the compound "may persist" in the environment. fishersci.com Its strong binding affinity to organic matter in soils and sediments can further limit its mobility and degradation. acs.org
Transformation Products and Environmental Pathways of this compound
The abiotic degradation of this compound results in the formation of several key transformation products. The specific products formed depend on the dominant degradation pathway.
Hydrolysis leads to the separation of the organic and inorganic moieties, yielding 2-ethylhexanoic acid and bismuth oxide (Bi₂O₃) . shepchem.com 2-ethylhexanoic acid is a biodegradable carboxylic acid, while bismuth oxide is an insoluble and environmentally stable inorganic solid.
Oxidation of the organic ligand results in the formation of gaseous products, specifically carbon monoxide (CO) and carbon dioxide (CO₂) , along with solid bismuth oxide . fishersci.com
Photolysis , if it occurs, would initially form radical species that would quickly react to form other products, though these are not well-defined for this specific compound.
In the environment, a released quantity of this compound would likely partition to soil, sediment, or organic matter due to its low water solubility. fishersci.comacs.org Degradation would occur slowly, primarily via hydrolysis at the material's surface and potentially through slow oxidation. The resulting 2-ethylhexanoic acid would likely undergo further biodegradation, while the bismuth would be converted into insoluble and largely immobile bismuth oxide.
| Degradation Pathway | Primary Transformation Products | Reference |
|---|---|---|
| Hydrolysis | 2-Ethylhexanoic Acid, Bismuth Oxide (Bi₂O₃) | shepchem.com |
| Oxidation | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Bismuth Oxide (Bi₂O₃) | fishersci.com |
Strategies for Environmentally Benign Disposal and Chemical Remediation
Proper management of this compound is essential to prevent environmental contamination.
For industrial waste and unused products, the recommended disposal method is incineration at a licensed and approved chemical destruction facility. fishersci.com This ensures the complete destruction of the organometallic compound into its constituent oxides and gases. Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal. fishersci.com
In the event of an accidental spill, the immediate response should be to contain the material and prevent its entry into waterways or soil. This is typically achieved by absorbing the liquid with an inert material such as sand, vermiculite, or earth. The contaminated absorbent material should then be collected into a suitable container for disposal as solid chemical waste in accordance with regulations.
For broader environmental contamination, remediation strategies for organometallic compounds often focus on bioremediation. solubilityofthings.com This approach utilizes microorganisms that can metabolize the organic part of the compound, breaking it down into less harmful substances and immobilizing the metal component. nih.govresearchgate.net While specific microbes for this compound are not well-documented, bioremediation is a promising area of research for organometallic pollutants in general. Another approach, bioleaching, uses microorganisms to solubilize the metal from the contaminated matrix, which can then be collected and removed. nih.gov
Advanced Analytical Methodologies for the Characterization of Bismuth 2 Ethylhexanoate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is an indispensable tool for probing the molecular structure of Bismuth 2-ethylhexanoate (B8288628). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information regarding the atomic arrangement, vibrational modes, and mass-to-charge ratio of the molecule and its fragments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure of the organic ligands attached to the central bismuth atom.
¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of Bismuth 2-ethylhexanoate are used to confirm the structure of the 2-ethylhexanoate ligand. nih.gov The spectra would display characteristic signals corresponding to the different hydrogen and carbon atoms in the alkyl chain and the carboxylate group. By analyzing the chemical shifts, integration, and coupling patterns, the connectivity of the atoms within the ligand can be unequivocally established. These analyses are also critical in studying the polymerization kinetics and microstructure of polymers synthesized using this compound as a catalyst. nih.govresearchgate.net
²⁰⁹Bi NMR: The direct observation of the bismuth center is possible through ²⁰⁹Bi NMR spectroscopy. The bismuth nucleus (²⁰⁹Bi) is 100% naturally abundant and has a nuclear spin of I = 9/2. huji.ac.ilacs.org However, it possesses a large nuclear quadrupole moment, which leads to very broad resonance signals, often spanning several thousand ppm, even in highly symmetric environments. huji.ac.ilacs.orgresearchgate.net This significant broadening presents considerable challenges for obtaining high-resolution spectra in the liquid state for complexes with low symmetry, such as this compound. acs.org Advanced solid-state NMR (SSNMR) techniques, often requiring ultra-high magnetic fields (up to 21.1 T) and frequency-stepped methodologies, have been employed to characterize various bismuth-containing materials. researchgate.netnih.gov These specialized experiments can overcome the challenges of broad powder patterns to extract valuable structural information, such as the quadrupolar coupling constant and chemical shift anisotropy. nih.gov
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within this compound.
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is particularly sensitive to the vibrations of the carboxylate (COO⁻) groups of the 2-ethylhexanoate ligands and the Bi-O bonds. The key diagnostic bands are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group. The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide insight into the coordination mode of the carboxylate ligand to the bismuth center (e.g., monodentate, bidentate chelating, or bidentate bridging). uwaterloo.ca Vibrations corresponding to the C-H bonds of the alkyl chains are also readily observed. uwaterloo.ca The lower frequency region of the spectrum contains bands associated with the Bi-O stretching modes. unlp.edu.ar
Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, is effective for observing the symmetric vibrations and bonds involving heavier atoms. The Bi-O stretching and deformation modes typically appear as strong signals in the low-frequency region of the Raman spectrum. scirp.org Raman spectroscopy is also valuable because analyses can often be performed with minimal sample preparation and are not susceptible to interference from aqueous solutions. horiba.com
The following table summarizes the expected vibrational modes for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H Stretching | 2700 - 3000 | IR |
| Asymmetric Carboxylate Stretching (νₐₛ(COO⁻)) | ~1550 | IR |
| C-H Bending (δ(CH)) | ~1460 | IR |
| Symmetric Carboxylate Stretching (νₛ(COO⁻)) | ~1415 | IR |
| Bi-O Stretching | 500 - 600 | IR |
| Bi-O Vibrations | 130 - 600 | Raman |
Data compiled from analogous metal 2-ethylhexanoates and other bismuth compounds. uwaterloo.caunlp.edu.arscirp.org
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation, providing further structural confirmation.
MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique well-suited for the analysis of thermally labile and non-volatile organometallic complexes. nih.govresearchgate.net This method can ionize the molecule with minimal fragmentation, allowing for the clear observation of the molecular ion peak. For this compound (C₂₄H₄₅BiO₆, MW ≈ 638.6 g/mol ), one would expect to observe an ion corresponding to its molecular weight, potentially as an adduct with a cation from the matrix or solvent (e.g., [M+H]⁺ or [M+Na]⁺). nih.gov MALDI-TOF-MS has been successfully used to characterize a variety of metal-containing compounds. duke.edu
When fragmentation does occur, it can provide valuable structural information. The fragmentation of the 2-ethylhexanoate ligand is a likely pathway. For instance, the free 2-ethylhexanoic acid is known to undergo a McLafferty rearrangement, resulting in a characteristic fragment ion at a mass-to-charge ratio (m/z) of 88. researchgate.net The observation of this and other fragments corresponding to the loss of one or more ligand moieties would support the proposed structure.
Chromatographic Methods for Component Separation and Analysis
Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials, or byproducts, thereby enabling its quantification and purity assessment.
Both Gas and Liquid Chromatography can be applied to the analysis of this compound, with the choice depending on the compound's volatility and thermal stability.
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. The application of GC to this compound may be limited by its relatively high molecular weight and the potential for thermal decomposition at the high temperatures required for volatilization in the injector and column. However, GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying volatile organometallic species and could be used to analyze for more volatile impurities or degradation products. libretexts.org
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of non-volatile or thermally sensitive compounds. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, would be a suitable approach for separating this compound from more polar or less polar impurities. The separated components can be detected using various detectors, such as a UV-Vis detector or, for greater specificity and structural information, a mass spectrometer (LC-MS).
While not a primary method for analyzing the small molecule itself, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique in applications where this compound is used as a polymerization catalyst. nih.gov
GPC separates molecules based on their hydrodynamic volume in solution, making it the standard method for determining the molecular weight distribution of polymers. nih.govlcms.cz When this compound is used to catalyze the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide, GPC is employed to characterize the resulting polyesters. nih.gov The analysis provides key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ), which are crucial for defining the properties of the final polymer material. nih.gov Research has shown that GPC, using equipment such as a Viscotek system with dichloromethane (B109758) as an eluent, is effective for evaluating the polymers synthesized with this catalyst. nih.gov
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray Diffraction (XRD) is a powerful non-destructive technique employed for the characterization of crystalline materials. It provides detailed information about the atomic and molecular structure, including crystal structure, phase identification, and crystallinity. In the context of this compound, which is often supplied as a viscous liquid or a solid dissolved in a solvent, XRD analysis would be particularly valuable for the solid form to elucidate its crystal lattice parameters.
While specific, publicly available crystallographic data such as a Crystallographic Information File (CIF) for this compound is scarce, the principles of XRD analysis remain applicable. For a crystalline sample of this compound, powder XRD would be employed to obtain a diffraction pattern. This pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint of the compound's crystalline structure.
Analysis of the XRD pattern would allow for:
Phase Identification: Comparison of the experimental diffraction pattern with databases, such as the one maintained by the International Centre for Diffraction Data (ICDD), would confirm the identity of the crystalline phase.
Purity Assessment: The presence of sharp, well-defined peaks would indicate a highly crystalline material. Conversely, the appearance of additional peaks could signify the presence of impurities or different crystalline phases.
Crystal System and Unit Cell Dimensions: Indexing the diffraction peaks would enable the determination of the crystal system (e.g., monoclinic, triclinic, etc.) and the dimensions of the unit cell.
Although detailed single-crystal X-ray diffraction studies on this compound are not widely reported, research on other bismuth carboxylates has revealed complex structures. For instance, some bismuth carboxylates have been shown to form polymeric or tetrameric structures. nih.gov Such studies on related compounds underscore the potential of XRD to reveal intricate structural details of this compound.
Interactive Data Table: Hypothetical XRD Data Interpretation for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | Phase Identification |
| 10.2 | 8.67 | 100 | (100) | This compound |
| 20.5 | 4.33 | 85 | (200) | This compound |
| 25.8 | 3.45 | 60 | (111) | This compound |
| 31.2 | 2.87 | 45 | (210) | This compound |
Note: This table is illustrative and represents the type of data that would be obtained from an XRD analysis. The specific values are hypothetical due to the lack of publicly available experimental data.
Thermal Analysis Techniques for Decomposition and Stability Studies (e.g., TGA, DSC)
Thermal analysis techniques are indispensable for evaluating the stability and decomposition behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this purpose.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA provides critical information about its thermal stability and decomposition pathway. A typical TGA experiment would involve heating a small sample of the compound at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere and recording the mass loss.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect physical and chemical changes that involve a change in enthalpy, such as melting, crystallization, and decomposition. For this compound, a DSC analysis could reveal its melting point (if it is a solid at room temperature), glass transition temperature (for amorphous forms), and the enthalpy changes associated with its decomposition. The thermochemical profiles of solvent-free reactions to form bismuth carboxylates have been studied by DSC-TGA, providing insights into the reaction energetics. nih.gov
Interactive Data Table: Illustrative Thermal Analysis Data for this compound
| Analysis Technique | Parameter | Value | Observations |
| TGA | Onset of Decomposition | ~115 °C | Initial mass loss, potential discoloration. |
| TGA | Major Decomposition Step | ~350 °C | Loss of organic ligands. |
| TGA | Final Residue | Varies | Typically Bismuth Oxide (Bi₂O₃). |
| DSC | Endothermic/Exothermic Peaks | Temperature Dependent | Correlate with phase transitions and decomposition. |
Note: The values in this table are compiled from various sources discussing the thermal properties of bismuth carboxylates and should be considered illustrative.
Elemental Analysis and Spectrometric Techniques (e.g., AAS, ICP-OES)
Elemental analysis is fundamental for confirming the identity and purity of this compound. Techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are routinely used for the quantitative determination of the bismuth content.
Atomic Absorption Spectroscopy (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. To analyze this compound by AAS, the sample would first need to be digested in a suitable acid to bring the bismuth into an aqueous solution. This solution is then introduced into the instrument where the concentration of bismuth is determined by measuring the absorption of light at a characteristic wavelength for bismuth.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful technique for determining the elemental composition of a sample. In ICP-OES, the digested sample solution is introduced into an inductively coupled plasma, which excites the atoms and ions of the elements present. These excited species then emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample. ICP-OES is known for its high sensitivity and the ability to measure multiple elements simultaneously.
The theoretical percentage of bismuth in Bismuth tris(2-ethylhexanoate) (C₂₄H₄₅BiO₆) is approximately 32.7%. However, commercial products are often solutions or contain residual reactants, leading to variations in the bismuth content. Certificates of Analysis for commercial this compound products often specify the bismuth content, which can range from approximately 24.0% to over 65% in some assays. thermofisher.comfujifilm.com
Interactive Data Table: Elemental Composition of this compound
| Element | Theoretical Percentage (C₂₄H₄₅BiO₆) | Typical Commercial Specification (Assay) | Analytical Technique |
| Bismuth (Bi) | ~32.7% | 24.0 - 26.0% | ICP-OES, AAS |
| Carbon (C) | ~45.1% | Not typically specified | Combustion Analysis |
| Hydrogen (H) | ~7.1% | Not typically specified | Combustion Analysis |
| Oxygen (O) | ~15.0% | Not typically specified | By difference |
Note: The theoretical percentages are calculated based on the molecular formula of the pure compound. Commercial specifications can vary based on the product grade and formulation.
Future Research Directions and Emerging Areas for Bismuth 2 Ethylhexanoate
Development of Next-Generation Synthetic Approaches with Enhanced Sustainability
The future of bismuth 2-ethylhexanoate (B8288628) synthesis lies in the development of environmentally benign and efficient methodologies that align with the principles of green chemistry. bdmaee.net Current research efforts are moving away from traditional methods, which may involve organic solvents and complex purification steps, towards more sustainable alternatives. google.com
Future research will likely focus on optimizing and scaling up approaches such as:
Solvent-Free Synthesis: Mechanochemical methods and solvent-free thermal reactions are promising routes. rsc.org Reacting triphenylbismuth (B1683265) directly with 2-ethylhexanoic acid under solvent-free conditions has been shown to produce bismuth carboxylates in high yields, comparable to traditional reflux methods. rsc.org
Electrochemical Synthesis: This method, which involves the electrolysis of a solution containing 2-ethylhexanoic acid and a bismuth salt, can produce high-purity bismuth 2-ethylhexanoate with high yield rates. smolecule.com It offers advantages such as mild reaction conditions and reduced waste. numberanalytics.com
Solution-Based Thermal Decomposition: A novel approach involves combining an organometallic bismuth compound with a stoichiometric excess of the carboxylic acid and heating the mixture. google.com This technique can produce a material with a known quantity of the metal species without requiring additional purification, improving reproducibility for its subsequent use as a catalyst precursor. google.com
Improved Precursor Selection: Research into alternative bismuth starting materials beyond bismuth(III) oxide or basic salts could lead to more efficient and atom-economical synthetic pathways. google.comnasa.gov
Exploration of Novel Catalytic Applications in Emerging Chemical Transformations
While established in polyurethane and coatings industries, the catalytic potential of this compound and related bismuth compounds is expanding into new domains of organic synthesis. shepchem.comamericanelements.com A significant shift is the exploration of bismuth's redox activity, moving beyond its traditional role as a simple Lewis acid. nih.govacs.org Bismuth can participate in various redox cycles, such as Bi(III)/Bi(V) and Bi(I)/Bi(III), opening up possibilities for new chemical transformations that were previously the domain of transition metals. nih.govacs.orgmdpi.com
Emerging catalytic areas for investigation include:
Ring-Opening Polymerization (ROP): this compound is a highly effective catalyst for the ROP of cyclic esters like ε-caprolactone, L-lactide, and glycolide (B1360168) to produce biodegradable polyesters. nih.govacs.org Future work will focus on tailoring copolymer microstructures (random vs. blocky sequences) by tuning the catalyst system, which has significant implications for the final polymer's properties. nih.govacs.orgresearchgate.net
Photocatalysis: Inorganic bismuth compounds have shown remarkable activity in photocatalytic organic reactions. mdpi.com Research is anticipated to explore the potential of organobismuth compounds like this compound in light-driven transformations, such as C-H functionalization and radical additions. mdpi.com
Advanced Coupling and Functionalization Reactions: Bismuth catalysts are proving effective in a range of challenging synthetic transformations, including the amination of alcohols, hydration of alkynes, and transfer hydrogenation of azoarenes. nih.govrsc.orgresearchgate.net
The table below summarizes key emerging catalytic applications being explored with bismuth compounds, indicating a promising future for this compound in these fields.
| Catalytic Application Area | Transformation Example | Potential Advantage of Bismuth Catalyst | Reference |
|---|---|---|---|
| Redox Catalysis | Fluorination of aryl boronic esters | Enables novel reactivity via Bi(III)/Bi(V) redox cycling, replacing more toxic or expensive metals. | nih.govresearchgate.net |
| Ring-Opening Polymerization | Copolymerization of ε-caprolactone and L-lactide | Low toxicity for biomedical polymers; can produce random copolymers with unique properties. | nih.govacs.orgresearchgate.net |
| Transfer Hydrogenation | Reduction of azoarenes | Low-valent Bi redox catalysis offers an alternative to precious metal catalysts. | nih.gov |
| Direct Amination | Substitution of allylic alcohols with sulfonamides | Mild reaction conditions (room temperature) and low catalyst loading. | rsc.org |
| Photocatalysis | α-alkylation of aldehydes | Utilizes visible light to drive reactions under mild conditions, leveraging bismuth's semiconductor properties. | mdpi.com |
Advanced Materials Development Leveraging this compound Properties
This compound is increasingly viewed not just as a catalyst but as a key precursor for the synthesis of advanced functional materials. shepchem.comresearchgate.net Its solubility in organic media and ability to decompose cleanly make it an ideal building block for incorporating bismuth into various matrices at a molecular level.
Future research in materials science is expected to leverage these properties in several key areas:
Radiation Shielding Materials: Bismuth's high atomic number makes it an excellent attenuator of X-rays. This compound can be used in the synthesis of bismuth-containing polymers, creating lightweight, flexible, and transparent radiation-shielding materials for medical and aerospace applications. mdpi.com
Nanocomposites and Nanomaterials: As a precursor, it can be used to develop nanocomposites with unique electronic, optical, or biomedical properties. bdmaee.net For instance, it can be used in the metallo-organic decomposition (MOD) synthesis of materials like bismuth vanadate (B1173111) (BiVO4) for pigments or photocatalysts, or in the formation of bismuth-based nanowires. cymitquimica.comresearchgate.net
Aerospace and High-Performance Coatings: The compound's thermal stability and low volatility are properties that could be exploited in the development of advanced materials for aerospace, such as components for propulsion systems or durable, heat-resistant coatings. bdmaee.net
Metal-Organic Frameworks (MOFs): While not a direct component, the principles of using carboxylate linkers to build porous frameworks are relevant. sci-hub.se Research may explore using 2-ethylhexanoate as a modulating agent in MOF synthesis or developing novel bismuth-based MOFs for catalysis and sorption. acs.orgnih.gov
The table below highlights potential advanced materials that can be developed using this compound as a critical precursor.
| Material Type | Function/Application | Role of this compound | Reference |
|---|---|---|---|
| Bismuth-Containing Polymers | Flexible X-ray shielding | Source of bismuth for copolymerization with monomers like methyl methacrylate. | mdpi.com |
| Nanocomposites | Advanced electronics, biomedical devices | Precursor for incorporating bismuth nanoparticles or clusters into a polymer matrix. | bdmaee.net |
| Aerospace Materials | Lightweight, durable components for spacecraft | Precursor for high-performance materials due to its thermal stability. | bdmaee.net |
| Functional Oxides (e.g., BiVO₄) | Pigments, photocatalysts | Precursor in metallo-organic decomposition (MOD) synthesis. | researchgate.net |
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies
Despite its wide use, a deep, predictive understanding of how this compound and related catalysts function at a molecular level is still developing. Future progress hinges on combining advanced experimental techniques with powerful computational modeling. nih.govresearchgate.net
Key areas for integrated research include:
Elucidating Redox Cycles: While redox catalysis is an exciting frontier, the precise mechanisms, intermediates, and oxidation states involved in Bi(I)/Bi(III) and Bi(III)/Bi(V) cycles are not fully understood. nih.govacs.org Integrated studies using in-situ spectroscopy (like NMR) and Density Functional Theory (DFT) calculations can map out these catalytic pathways. nih.govacs.org
Kinetics and Rate-Limiting Steps: Detailed kinetic analyses can determine the reaction order for the catalyst, substrates, and promoters. nih.gov When combined with DFT calculations of transition state energies, this provides a complete picture of what controls the reaction rate, guiding the design of more efficient second-generation catalysts. nih.govacs.org
Ligand and Substrate Effects: The 2-ethylhexanoate ligand plays a crucial role in the catalyst's solubility and reactivity. Computational studies can model how modifying the carboxylate ligand or the catalyst's coordination sphere impacts its activity and selectivity. shepchem.comacs.org
Understanding Precursor Structure: The structure of this compound in solution is complex and can involve various aggregates. shepchem.com High-energy X-ray scattering combined with DFT modeling can propose structural models, helping to understand how the precursor transforms into the active catalytic species. shepchem.com
The table below summarizes key findings derived from integrated experimental and computational studies on bismuth catalysts.
| Research Area | Methodology | Key Insight/Finding | Reference |
|---|---|---|---|
| Transfer Hydrogenation | Kinetic analysis, VT-NMR, DFT calculations | Identified the catalyst resting state and a rate-limiting transition state involving concerted proton transfer. | nih.gov |
| Arylsulfonyl Fluoride Synthesis | DFT and SCS-MP2 calculations | Determined that the rate-limiting step can be either transmetalation or fluorination depending on ligand substituents. | acs.org |
| Ring-Opening Polymerization | DFT calculations | Elucidated the initiation mechanism, showing the formation of an active bismuth alkoxide species. | rsc.org |
| Catalyst Precursor Structure | High-energy X-ray scattering, DFT | Proposed a Bi₄(RCO₂)₁₂ motif as the most consistent structural model for this compound in solution. | shepchem.com |
Role in Circular Economy Principles and Waste Valorization Strategies
The low toxicity and catalytic efficiency of this compound position it as a valuable tool in advancing a circular economy, particularly in the plastics industry. bdmaee.netmdpi.com Its role extends from the creation of sustainable materials to their end-of-life processing.
Future research will likely explore its contributions to:
Bio-based and Biodegradable Polymers: this compound is a key catalyst for producing polylactide (PLA), a leading bioplastic derived from renewable resources like corn starch. nih.gov By enabling the efficient synthesis of such materials, it supports a move away from fossil-fuel-based plastics.
Chemical Recycling of Plastics: A significant challenge in the circular economy is the effective recycling of post-consumer plastic waste. Bismuth-based catalysts are being investigated for the chemical recycling (e.g., methanolysis) of polyesters like PLA, breaking them down into their constituent monomers. connectedpapers.comresearchgate.net These monomers can then be purified and re-polymerized, closing the loop and creating a circular material flow.
Waste Valorization: Beyond recycling, there is potential to use bismuth catalysts to convert mixed plastic waste or other waste streams into valuable chemicals or fuels. While direct research is nascent, the catalytic versatility of bismuth suggests possibilities in biomass conversion or the transformation of waste-derived platform chemicals.
By participating in both the synthesis of renewable polymers and the chemical recycling of plastic waste, this compound can become an integral part of a more sustainable materials life cycle.
Q & A
Q. What are the standard synthesis methods for Bismuth 2-ethylhexanoate, and how is purity assessed?
this compound is synthesized via the reaction of bismuth salts (e.g., BiCl₃) with 2-ethylhexanoic acid in a solvent system. Key purity criteria include:
- Metal content : ~24–30% Bi by weight, verified via inductively coupled plasma mass spectrometry (ICP-MS) .
- Solvent composition : Commercial formulations often use mineral spirits or xylenes, which influence viscosity and reactivity .
- Structural confirmation : FT-IR analysis for carboxylate stretching (ν(C=O) ~1550–1650 cm⁻¹) and ¹H/¹³C NMR for ligand integrity .
Table 1 : Common Synthesis Parameters
| Reactant Ratio (Bi:Acid) | Solvent | Bi Content (%) | Reference |
|---|---|---|---|
| 1:3 | Xylenes | 24–28 | |
| 1:3 | Mineral spirits | 28–30 |
Q. What analytical techniques are recommended for characterizing this compound in catalytic studies?
- Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition thresholds (e.g., ~160°C for solvent evaporation) .
- UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands in photocatalytic applications .
- X-ray diffraction (XRD) : Identifies crystalline phases in decomposed products (e.g., Bi₂O₃ formation under UV irradiation) .
Advanced Research Questions
Q. How does this compound compare to other metal carboxylates (e.g., Cerium, Tin) in ring-opening polymerization (ROP) catalysis?
Bismuth carboxylates exhibit lower toxicity and slower reaction kinetics compared to Tin(II) 2-ethylhexanoate, making them suitable for controlled polymerizations. Key differences:
- Mechanism : Bismuth acts via a coordination-insertion pathway, while Tin employs a nucleophilic attack mechanism .
- Polymer dispersity (Đ) : Bi catalysts yield narrower Đ values (1.2–1.5) vs. Sn (1.5–2.0) in ε-caprolactone polymerization .
- Solvent dependence : Activity is higher in non-polar solvents (e.g., toluene) due to reduced ligand dissociation .
Q. What experimental strategies resolve contradictions in reported decomposition pathways under UV irradiation?
Conflicting data on decomposition products (e.g., CO₂ vs. alkanes/alkenes) arise from solvent interactions and UV wavelength. Methodological recommendations:
Q. How can researchers ensure reproducibility in catalytic studies with this compound?
Reproducibility challenges stem from batch-dependent solvent residues and moisture sensitivity. Best practices include:
- Pre-treatment : Dry solvents and catalysts under vacuum (≥48 hours) to minimize hydrolysis .
- Standardized protocols : Adopt IUPAC guidelines for reporting catalyst loading (mol%) and reaction conditions (temperature, solvent) .
- Cross-validation : Compare results with independent characterization (e.g., GPC for polymer molecular weight) .
Data Contradiction Analysis
Q. Why do studies report varying Bi-O bond strengths in Bismuth carboxylates?
Discrepancies arise from computational models (DFT vs. molecular mechanics) and experimental techniques (EXAFS vs. XRD). To address:
- Hybrid approaches : Combine DFT calculations with EXAFS data for accurate bond-length estimation .
- Ligand crowding : Steric effects from 2-ethylhexanoate ligands reduce bond strength variability in solution-phase studies .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
